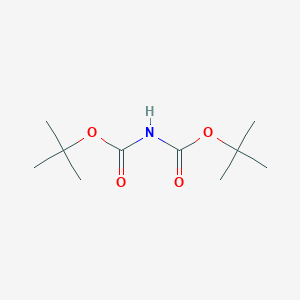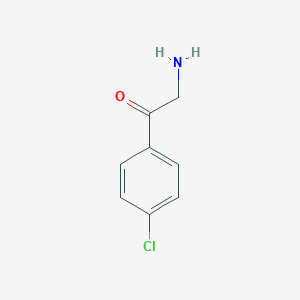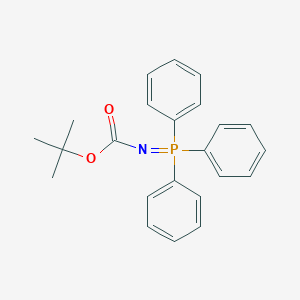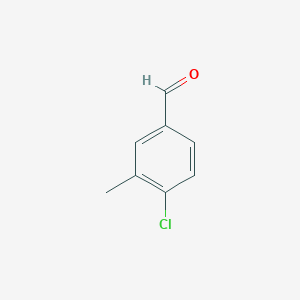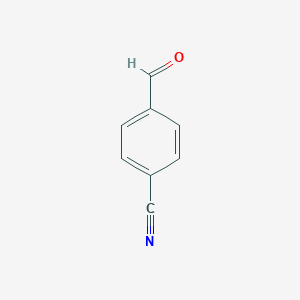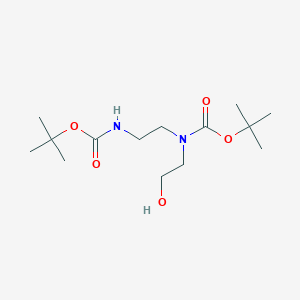![molecular formula C21H28O9 B052881 (E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid CAS No. 172608-84-3](/img/structure/B52881.png)
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as 4-O-methylhonokiol, which is a derivative of honokiol, a natural product found in the bark of Magnolia officinalis.
Mecanismo De Acción
The mechanism of action of 4-O-methylhonokiol is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. Studies have shown that this compound can interact with various proteins, including TRPC3, TRPC6, GABAA receptors, and voltage-gated potassium channels, which may contribute to its pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-inflammatory and anti-cancer effects, 4-O-methylhonokiol has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can reduce oxidative stress and protect against neuronal damage in models of Parkinson's disease and Alzheimer's disease. Additionally, 4-O-methylhonokiol has been shown to improve insulin sensitivity and glucose uptake in adipocytes, which may have implications for the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-O-methylhonokiol in lab experiments is that it is a synthetic compound with high purity, which allows for consistent and reproducible results. Additionally, this compound has been extensively studied, and its pharmacological effects have been well-characterized. However, one limitation of using 4-O-methylhonokiol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret some results.
Direcciones Futuras
There are many potential future directions for research on 4-O-methylhonokiol. One area of interest is the development of novel therapeutic agents based on this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-O-methylhonokiol and to identify potential targets for its pharmacological effects. Finally, more research is needed to explore the potential of this compound for the treatment of other diseases, such as metabolic disorders and autoimmune diseases.
In conclusion, 4-O-methylhonokiol is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and it has potential for the development of novel therapeutic agents. Further research is needed to fully understand the mechanism of action of 4-O-methylhonokiol and to explore its potential for the treatment of other diseases.
Métodos De Síntesis
The synthesis of 4-O-methylhonokiol involves the reaction of honokiol with methoxymethyl chloride and sodium hydride in the presence of dimethylformamide. The resulting compound is then treated with methyl iodide to produce 4-O-methylhonokiol. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
4-O-methylhonokiol has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro and in vivo studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. Additionally, 4-O-methylhonokiol has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Número CAS |
172608-84-3 |
|---|---|
Nombre del producto |
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
Fórmula molecular |
C21H28O9 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C21H28O9/c1-12(6-8-15(22)23)5-7-14-18(27-4)13(2)16-17(21(25)30-20(16)24)19(14)29-11-28-10-9-26-3/h5,20,24H,6-11H2,1-4H3,(H,22,23)/b12-5+ |
Clave InChI |
NYNDEDDYDQZMED-LFYBBSHMSA-N |
SMILES isomérico |
CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)OCOCCOC)O |
SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OCOCCOC)O |
SMILES canónico |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OCOCCOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



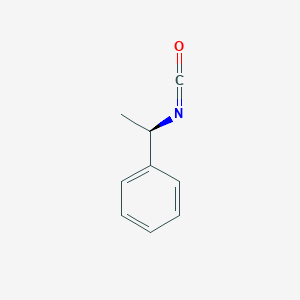
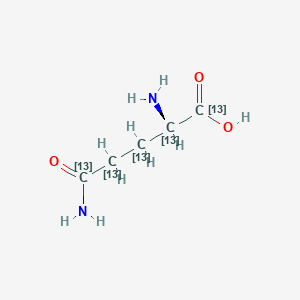
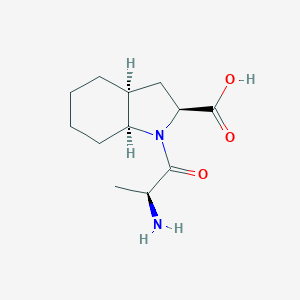
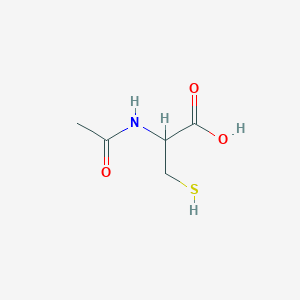
![[1,1'-Bicyclohexyl]-1-carboxylic acid](/img/structure/B52812.png)
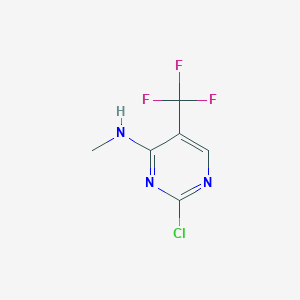
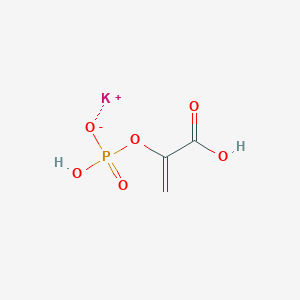
![1,4-Dioxaspiro[4.5]decan-7-one](/img/structure/B52825.png)
